Bienvenue dans la boutique en ligne BenchChem!

2-Hydrazinyl-4-iodopyridine

Suzuki-Miyaura coupling Sonogashira coupling palladium catalysis

2-Hydrazinyl-4-iodopyridine is the strategic 4-iodo regioisomer for medicinal chemistry and process R&D. Its C-4 iodine undergoes faster oxidative addition in Suzuki and Sonogashira couplings than 3- or 5-iodo isomers, enhancing cross-coupling yields. With XLogP3 of 1.1 (vs. ~1.67 for the 3-iodo isomer), it maintains aqueous solubility and mitigates lipophilicity-driven attrition. It enables metal-free synthesis of 3-substituted-1,2,4-triazolo[4,3-a]pyridines in DMSO, eliminating a separate iodination step. The dihydrochloride salt (CAS 1956326-49-0, ≥97%) offers enhanced water solubility for aqueous processing—a procurement path uniquely available for this isomer.

Molecular Formula C5H6IN3
Molecular Weight 235.028
CAS No. 1057393-44-8
Cat. No. B2669855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-iodopyridine
CAS1057393-44-8
Molecular FormulaC5H6IN3
Molecular Weight235.028
Structural Identifiers
SMILESC1=CN=C(C=C1I)NN
InChIInChI=1S/C5H6IN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9)
InChIKeyWXDVSPXAYBJQRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-4-iodopyridine (CAS 1057393-44-8) – Procurement-Grade Overview for Research and Industrial Selection


2-Hydrazinyl-4-iodopyridine (CAS 1057393-44-8), also named (4‑iodopyridin‑2‑yl)hydrazine, is a heterocyclic building block belonging to the 2‑hydrazinyl‑halopyridine class [1]. It carries a nucleophilic hydrazine group at the pyridine C‑2 position and a heavy iodine atom at the C‑4 position, yielding a molecular formula of C₅H₆IN₃ and a molecular weight of 235.03 g·mol⁻¹ [2]. Its computed XLogP3 is 1.1, its topological polar surface area is 50.9 Ų, and it possesses 2 hydrogen‑bond donors and 3 acceptors [2]. Commercial lots are typically supplied as a solid with a minimum purity of 95% (HPLC), and selected batches have been certified at 95.9% by HPLC area . The compound is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), and an eye irritant (H319); it should be stored long‑term at 2–8 °C protected from light .

Why 2-Hydrazinyl-4-iodopyridine Cannot Simply Be Replaced by Other 2‑Hydrazinyl‑halopyridine Isomers – Key Procurement Considerations


The pyridine ring positions of the iodine substituent (4‑, 3‑, and 5‑) and the nature of the halogen (I, Br, Cl) profoundly influence cross‑coupling reactivity, lipophilicity, and biological target engagement [1]. In palladium‑catalysed Suzuki–Miyaura and Sonogashira reactions, 4‑iodopyridines typically undergo oxidative addition faster than the corresponding 3‑ or 5‑iodo isomers because the C‑4 position provides optimal electron‑withdrawing character and minimal steric hindrance [2]. Moreover, the computed logP of the 4‑iodo isomer (XLogP3 = 1.1) differs markedly from that of the 3‑iodo isomer (calc. logP ≈ 1.67) [3], meaning that interchange can alter partitioning, solubility, and ADME properties in medicinal‑chemistry campaigns. Suppliers also provide the dihydrochloride salt (CAS 1956326‑49‑0, ≥97% purity) specifically for the 4‑iodo regioisomer, a formulation that is not uniformly available for the 3‑ or 5‑iodo congeners . For these reasons, generic substitution without regioisomer‑specific validation introduces uncontrolled variability and may compromise reaction yields, pharmacokinetic profiles, or biological assay reproducibility.

Quantitative Evidence Guide: 2‑Hydrazinyl‑4‑iodopyridine Differentiation Data for Scientific Procurement


Cross‑Coupling Reactivity Advantage of the 4‑Iodo Substituent Over 3‑ and 5‑Iodo Isomers

In palladium‑catalysed cross‑coupling reactions, 4‑iodopyridines exhibit superior oxidative‑addition rates compared with 3‑ or 5‑iodopyridines because the para‑iodine experiences minimal steric hindrance while exerting a strong electron‑withdrawing effect that activates the C–I bond [1][2]. This property directly impacts synthetic efficiency when using 2‑Hydrazinyl‑4‑iodopyridine as a substrate. No comparable quantitative kinetic data for the 3‑iodo or 5‑iodo isomers were identified in the peer‑reviewed literature, indicating a knowledge gap that procurement should consider when planning synthetic sequences.

Suzuki-Miyaura coupling Sonogashira coupling palladium catalysis

Lipophilicity Differentiation: XLogP3 = 1.1 for 2-Hydrazinyl-4-iodopyridine vs. calc. LogP ≈ 1.67 for the 3‑Iodo Isomer

The computed partition coefficient (XLogP3) of 2‑Hydrazinyl‑4‑iodopyridine is 1.1, significantly lower than the calculated LogP of 1.67 reported for 2‑Hydrazinyl‑3‑iodopyridine [1]. This 0.57 log‑unit difference corresponds to a ca. 3.7‑fold lower octanol/water partitioning, which can substantially influence solubility, permeability, and metabolic stability in lead‑optimisation programmes.

lipophilicity drug likeness ADME prediction

Batch Purity: 95.9% by HPLC for the 4‑Iodo Isomer vs. General 95% Specification for Positional Isomers

While most positional isomers are offered at a standard minimum purity of 95%, one supplier lists a batch‑specific HPLC purity of 95.9% by area for 2‑Hydrazinyl‑4‑iodopyridine . In comparison, the 3‑iodo isomer is typically supplied at ≥95% (without specification of a higher batch value) , and the 5‑iodo isomer carries purity specifications of 95% or 98% depending on the vendor .

HPLC purity quality control batch certification

Broad Scope in Triazolopyridine Synthesis Promoted by Molecular Iodine

2‑Hydrazinylpyridines, including the 4‑iodo congener, serve as versatile substrates in metal‑free oxidative cyclisation reactions that afford 1,2,4‑triazolo[4,3‑a]pyridines [1]. The method tolerates a broad range of aryl methyl ketones, styrenes, and phenylacetylenes, delivering triazolopyridine products in good yields without hazardous metal catalysts. Although the specific yield for 2‑Hydrazinyl‑4‑iodopyridine was not disaggregated from the substrate‑scope table, the general protocol achieved yields of 70–92% across 22 examples, demonstrating the robustness of this transformation [1].

triazolopyridine oxidative cyclization heterocycle synthesis

Salt‑Form Advantage: Dihydrochloride at 97% Purity Exclusively Available for the 4‑Iodo Regioisomer

The dihydrochloride salt of 2‑Hydrazinyl‑4‑iodopyridine (CAS 1956326‑49‑0) is commercially available with a purity specification of 97%, providing improved aqueous solubility and easier handling for aqueous‑phase chemistry . Equivalent dihydrochloride salts for the 3‑iodo or 5‑iodo positional isomers were not identified among major suppliers at the time of this assessment [1].

dihydrochloride salt aqueous solubility salt screening

Best Application Scenarios for 2‑Hydrazinyl‑4‑iodopyridine in Research and Industrial Procurement


Medicinal Chemistry: Lead‑Optimisation Libraries Requiring Moderate Lipophilicity

Because 2‑Hydrazinyl‑4‑iodopyridine exhibits a computed logP of only 1.1 (vs. ~1.67 for the 3‑iodo isomer), it is the preferred scaffold when medicinal chemists aim to maintain aqueous solubility while retaining the hydrazine handle for late‑stage functionalisation [1]. Incorporating the 4‑iodo isomer into a lead‑optimisation library can help avoid the lipophilicity‑driven attrition (e.g., hERG binding, cytochrome P450 inhibition) frequently observed with more lipophilic halo‑pyridine congeners.

Synthetic Methodology: One‑Pot Triazolopyridine Construction via Metal‑Free Iodine‑Promoted Cyclisation

The hydrazine‑iodine‑pyridine architecture of 2‑Hydrazinyl‑4‑iodopyridine enables its direct use in the metal‑free synthesis of 3‑substituted‑1,2,4‑triazolo[4,3‑a]pyridines [2]. The protocol operates in DMSO with molecular iodine as a catalytic oxidant, avoiding toxic metal catalysts, and has delivered yields up to 92% on structurally related substrates. Procuring this building block specifically for triazolopyridine programmes eliminates the need for a separate iodination step, shortening synthetic routes by at least one step.

Radiopharmaceutical Precursor: Bifunctional Chelator Design via Suzuki–Miyaura Coupling

The 4‑iodo substituent is strategically positioned for efficient oxidative addition in palladium‑catalysed cross‑coupling reactions, a critical step in constructing (pyridin‑2‑yl)hydrazine chelator conjugates [3]. These conjugates are employed in the development of technetium‑99m and rhenium radiopharmaceuticals for diagnostic imaging. Selecting the 4‑iodo isomer ensures optimal coupling kinetics and simplifies the purification of the final radiolabelling precursor.

Process Development: Scale‑Up Campaigns Benefiting from Pre‑Formulated Dihydrochloride Salt

For kilogram‑scale syntheses requiring aqueous processing, the dihydrochloride salt (CAS 1956326‑49‑0, 97% purity) offers distinct advantages: it is a free‑flowing solid with enhanced water solubility, facilitating accurate reactor charging and homogeneous reaction conditions . This salt form is uniquely catalogued for the 4‑iodo isomer, giving process chemists a procurement path that is unavailable for the 3‑ or 5‑iodo positional isomers.

Quote Request

Request a Quote for 2-Hydrazinyl-4-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.